molecular formula C22H24N2O5 B11302154 Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate

Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate

Cat. No.: B11302154
M. Wt: 396.4 g/mol
InChI Key: QVVVVWVXCNMAJL-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a benzyl group, and an ethyl ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the morpholine ring. The benzyl group is introduced through a nucleophilic substitution reaction, followed by the acetylation of the morpholine nitrogen. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Hydroxyl derivatives of the morpholine ring.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents on the morpholine ring or the benzyl group.

    Morpholine derivatives: Compounds containing the morpholine ring but with different functional groups.

    Benzyl derivatives: Compounds with a benzyl group attached to different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 4-[[2-(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C22H24N2O5/c1-2-28-21(26)17-8-10-18(11-9-17)23-20(25)14-19-22(27)29-13-12-24(19)15-16-6-4-3-5-7-16/h3-11,19H,2,12-15H2,1H3,(H,23,25)

InChI Key

QVVVVWVXCNMAJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3

Origin of Product

United States

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